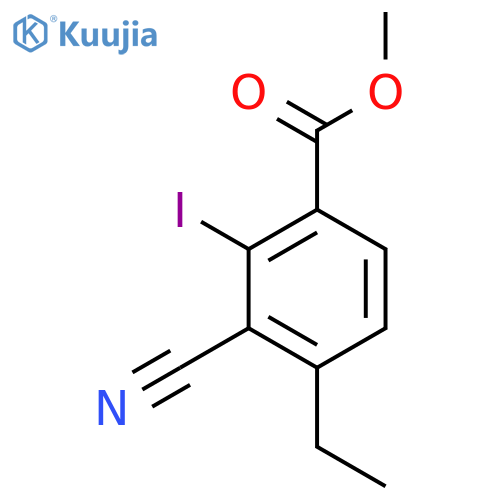

Cas no 1807285-51-3 (Methyl 3-cyano-4-ethyl-2-iodobenzoate)

Methyl 3-cyano-4-ethyl-2-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-4-ethyl-2-iodobenzoate

-

- インチ: 1S/C11H10INO2/c1-3-7-4-5-8(11(14)15-2)10(12)9(7)6-13/h4-5H,3H2,1-2H3

- InChIKey: LAOVVGNFOMKBPZ-UHFFFAOYSA-N

- SMILES: IC1=C(C(=O)OC)C=CC(=C1C#N)CC

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 50.1

- XLogP3: 2.9

Methyl 3-cyano-4-ethyl-2-iodobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002046-1g |

Methyl 3-cyano-4-ethyl-2-iodobenzoate |

1807285-51-3 | 97% | 1g |

$1519.80 | 2023-09-03 |

Methyl 3-cyano-4-ethyl-2-iodobenzoate 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

Methyl 3-cyano-4-ethyl-2-iodobenzoateに関する追加情報

Methyl 3-cyano-4-ethyl-2-iodobenzoate (CAS No. 1807285-51-3): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 3-cyano-4-ethyl-2-iodobenzoate (CAS No. 1807285-51-3) is a significant compound in the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the presence of an iodine substituent and a cyano group, make it a valuable intermediate for various synthetic transformations. This compound has garnered considerable attention due to its role in constructing complex molecular architectures, which are essential for designing novel bioactive molecules.

The Methyl 3-cyano-4-ethyl-2-iodobenzoate molecule exhibits a high degree of reactivity, primarily due to the electron-withdrawing nature of the cyano group and the electrophilic character of the iodine atom. These properties facilitate its participation in a wide range of chemical reactions, such as cross-coupling reactions, nucleophilic substitutions, and cyclizations. In recent years, the compound has been increasingly utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents.

One of the most notable applications of Methyl 3-cyano-4-ethyl-2-iodobenzoate is in the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This reaction is particularly useful for constructing aromatic systems that are integral to many drug molecules. The iodine substituent on the benzoate ring acts as an excellent leaving group, enabling efficient coupling with boronic acid derivatives under palladium catalysis. Such transformations have been employed in the synthesis of antiviral and anticancer agents, where biaryl structures play a crucial role.

Additionally, the cyano group in Methyl 3-cyano-4-ethyl-2-iodobenzoate can be further functionalized to introduce other pharmacophoric elements. For instance, it can be reduced to an amine or converted into a carboxylic acid, expanding its utility in medicinal chemistry. The ethyl substituent at the para position relative to the cyano group also contributes to the compound's versatility, allowing for selective modifications at different sites on the benzene ring.

Recent studies have highlighted the importance of Methyl 3-cyano-4-ethyl-2-iodobenzoate in the development of novel agrochemicals. Its structural motif is found in several herbicides and fungicides that exhibit potent activity against various plant pathogens. The ability to modify its core structure through cross-coupling and other synthetic strategies has enabled chemists to design derivatives with improved efficacy and selectivity. This underscores the compound's significance as a building block in both pharmaceutical and agricultural research.

The synthesis of Methyl 3-cyano-4-ethyl-2-iodobenzoate itself is an intriguing process that involves multiple steps, each requiring careful optimization to ensure high yields and purity. Typically, it begins with the bromination or chlorination of a suitable benzoic acid derivative followed by nucleophilic substitution with cyanide sources. The introduction of the iodine atom is often achieved through metal-halogen exchange or direct iodination under controlled conditions. These synthetic routes highlight the compound's complexity and the expertise required to produce it on an industrial scale.

In conclusion, Methyl 3-cyano-4-ethyl-2-iodobenzoate (CAS No. 1807285-51-3) is a multifaceted compound with broad applications in chemical synthesis. Its unique structural features make it an indispensable intermediate for constructing complex molecules in pharmaceuticals and agrochemicals. The ongoing research into its derivatives and synthetic modifications continues to expand its utility, making it a cornerstone of modern organic chemistry. As our understanding of molecular interactions deepens, compounds like Methyl 3-cyano-4-ethyl-2-iodobenzoate will undoubtedly play a pivotal role in shaping future advancements in drug discovery and crop protection.

1807285-51-3 (Methyl 3-cyano-4-ethyl-2-iodobenzoate) Related Products

- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)

- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)

- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)

- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)

- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)

- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)

- 36332-93-1(18-methylicosanoic Acid)

- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)

- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)